Blennolide C

Description

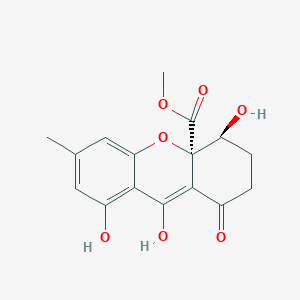

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O7 |

|---|---|

Molecular Weight |

320.29 g/mol |

IUPAC Name |

methyl (4S,4aR)-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |

InChI |

InChI=1S/C16H16O7/c1-7-5-9(18)12-10(6-7)23-16(15(21)22-2)11(19)4-3-8(17)13(16)14(12)20/h5-6,11,18-20H,3-4H2,1-2H3/t11-,16-/m0/s1 |

InChI Key |

SJQAGFFWDIYMAI-ZBEGNZNMSA-N |

Isomeric SMILES |

CC1=CC(=C2C(=C1)O[C@]3([C@H](CCC(=O)C3=C2O)O)C(=O)OC)O |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3(C(CCC(=O)C3=C2O)O)C(=O)OC)O |

Synonyms |

lennolide C epi-hemirugulotrosin A |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Blennolide C

Initial Structural Assignment and Subsequent Revisions of Blennolide C and Related Compounds

The structural elucidation of this compound and its relatives has been a process of discovery and refinement. Initially, the structure of a related compound was incorrectly assigned as i-diversonolic ester. dnb.de However, subsequent total synthesis and detailed spectroscopic analysis led to the correct structural assignment of this compound. dnb.denih.gov This revision was crucial for the accurate understanding of this class of compounds. The blennolides, including A, B, C, D, E, F, and G, are a family of chromanones isolated from the endophytic fungus Blennoria sp. nih.gov Blennolides A and B were identified as the monomeric units of the dimeric secalonic acids, a long-postulated hypothesis that was confirmed with their isolation. nih.gov The structure initially proposed for β-diversonolic ester was found to be inconsistent with experimental data and was subsequently revised to that of this compound. nih.gov The total synthesis of racemic this compound further solidified its structural confirmation. dnb.de

Spectroscopic Methods Employed for Structural Determination

A combination of sophisticated spectroscopic techniques was essential in unraveling the complex structure of this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in determining the connectivity of atoms and the relative stereochemistry of this compound. dnb.de One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provided detailed information about the proton and carbon framework of the molecule. sci-hub.st NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were particularly important in establishing the relative configuration of the stereocenters by measuring the spatial proximity of different protons within the molecule. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) and TDDFT-ECD Calculations) for Absolute Configuration Assignment

To determine the absolute configuration of this compound, chiroptical methods such as Circular Dichroism (CD) spectroscopy were employed. nih.gov The experimental CD spectrum of this compound was compared with theoretical spectra generated using Time-Dependent Density Functional Theory (TDDFT) calculations. nih.govnih.gov This computational approach, known as TDDFT-ECD, allows for the prediction of the CD spectrum for a molecule with a specific absolute stereochemistry. nih.govfaccts.despringermedizin.de By finding a good match between the experimental and calculated spectra, the absolute configuration of the chiral centers in this compound could be confidently assigned. nih.govnih.govacs.org

X-ray Crystallography for Definitive Structure and Absolute Stereochemistry Confirmation

The definitive and unambiguous determination of the three-dimensional structure and absolute stereochemistry of this compound was achieved through single-crystal X-ray crystallography. dnb.deresearchgate.netnih.gov This powerful analytical technique involves diffracting X-rays through a crystalline sample of the compound. The resulting diffraction pattern provides precise information about the arrangement of atoms in the crystal lattice, leading to a detailed molecular structure. The first crystal structure of this compound confirmed its constitution and stereochemistry, resolving any prior ambiguities. researchgate.net The crystallographic data for a derivative of α-diversonolic ester, a related compound, also provided crucial stereochemical insights. beilstein-journals.org

Characterization of Isomeric and Diastereomeric Forms within the Blennolide Family

The blennolide family exhibits significant stereochemical diversity, with various isomers and diastereomers being isolated and characterized. researchgate.net For instance, epi-blennolide C, a C-10a epimer of this compound, has been identified. rsc.org The blennolide family includes several members, such as Blennolides A, D, E, and F, which differ in their stereochemical configurations and substitution patterns. vulcanchem.com The study of these related compounds, which are non-mirror image stereoisomers (diastereomers), provides valuable insights into the structure-activity relationships within this class of natural products. libretexts.orgchadsprep.commasterorganicchemistry.com The isolation and characterization of these various forms, including monomeric and dimeric structures, highlight the structural variety within the blennolide and related tetrahydroxanthone families. researchgate.netresearchgate.netresearchgate.net

Synthetic Methodologies for Blennolide C and Its Analogs

Racemic Total Synthesis Strategies for Blennolide C

The initial synthetic endeavors toward this compound focused on racemic strategies, which were instrumental in confirming its molecular structure and establishing foundational methods for constructing its core tetrahydroxanthenone framework. logos-verlag.de

Development of Modular Synthetic Pathways to the Tetrahydroxanthenone Framework

Early synthetic routes established a modular, or convergent, pathway to the central tetrahydroxanthenone skeleton of the blennolides. logos-verlag.de This approach involves the independent synthesis of key molecular fragments that are later joined to form the final structure. A notable total synthesis of racemic this compound utilized such a strategy, which provided a flexible and efficient means to access the basic molecular framework of this class of compounds. logos-verlag.de This modular design allows for the late-stage assembly of the core structure, which is also beneficial for the synthesis of related analogs and more complex natural products within the same family. logos-verlag.de

Key Carbon-Carbon Bond Forming Reactions (e.g., Cuprate-Mediated Conjugate Addition)

A pivotal step in the assembly of the this compound carbon skeleton is the strategic formation of carbon-carbon bonds. Cuprate-mediated conjugate addition has proven to be a highly effective reaction for this purpose. logos-verlag.de In the racemic total synthesis, a cuprate (B13416276) reagent was used to attach olefin moieties to a tetrahydroxanthenone model system. logos-verlag.de This conjugate addition reaction was key to installing the desired substitution pattern at a critical position (C4a) of the core structure, enabling the construction of the complete molecular framework. logos-verlag.de

Oxidative Functionalization Strategies (e.g., Lemieux-Johnson Oxidation)

Following the construction of the core polycyclic system, specific oxidative reactions are required to introduce the correct functional groups. The Lemieux-Johnson oxidation is one such critical transformation used in the synthesis of this compound. logos-verlag.dewikipedia.org This reaction facilitates the oxidative cleavage of an alkene to yield aldehydes or ketones. logos-verlag.dewikipedia.org In the synthesis of this compound, this method was employed to convert an alkene feature into highly functionalized xanthones, which were key intermediates on the path to the final natural product. logos-verlag.de

Enantioselective Total Synthesis Approaches for this compound and its Enantiomers

Subsequent research efforts shifted towards enantioselective methods to produce the specific, naturally occurring stereoisomer of this compound. These advanced syntheses rely on sophisticated catalytic systems to control the three-dimensional arrangement of atoms.

Domino Reaction Cascade Strategies (e.g., Domino-Wacker/Carbonylation/Methoxylation)

Domino reactions, which combine multiple transformations into a single synthetic operation, offer an efficient and elegant route to complex molecules. rudn.ru The enantioselective total synthesis of (−)-Blennolide C has been successfully achieved using a domino-Wacker/carbonylation/methoxylation reaction as the key step. researchgate.netnih.govchemistryviews.org This palladium-catalyzed cascade process constructs the chromane (B1220400) core of the molecule and establishes a critical stereocenter at the C-4a position with excellent enantioselectivity. researchgate.netnih.gov This strategy has been applied not only to this compound but also to a series of related chromanone natural products. sciengine.com

Application of Chiral Catalysis for Stereocenter Induction (e.g., Chiral BOXAX Ligands, N,N′-Dioxide/ScIII Complexes, Al-Li-BINOL (ALB) complex)

The success of enantioselective synthesis hinges on the use of chiral catalysts that can direct the formation of a specific enantiomer. A variety of catalytic systems have been employed in the synthesis of this compound.

Chiral BOXAX Ligands: In combination with a palladium catalyst, chiral BOXAX ligands have been instrumental in the domino-Wacker/carbonylation/methoxylation cascade. researchgate.netnih.govscispace.com Investigation of various BOXAX ligands, including a novel (S,S)-iBu-BOXAX, allowed for the formation of a key chromane intermediate with an outstanding 99% enantiomeric excess (ee). researchgate.netnih.gov

N,N′-Dioxide/ScIII Complexes: A highly diastereo- and enantioselective vinylogous conjugate addition of a butenolide to a chromone (B188151) derivative has been developed using a chiral N,N′-dioxide/Scandium(III) complex as the catalyst. researchgate.netrsc.orgrsc.org This transformation proceeds efficiently with as little as 1 mol% of the catalyst and has been applied to a concise synthesis of (+)-Blennolide C. researchgate.netrsc.orgrsc.org The reaction affords the desired products in good yields and with up to 99% ee. researchgate.netrsc.orgrsc.org

Al-Li-BINOL (ALB) complex: A gram-scale, syn-selective asymmetric vinylogous addition of butenolides to chromones has been accomplished using a catalytic Al-Li-BINOL (ALB) complex. researchgate.netresearchgate.net This method achieves high diastereoselectivity (up to 20:1) and enantioselectivity (84–98% ee). researchgate.netresearchgate.net Computational studies suggest the ALB complex functions as a bifunctional catalyst, activating both the nucleophile and the electrophile to control the stereochemical outcome. researchgate.netresearchgate.net This methodology provides a complementary approach for accessing key intermediates for this compound synthesis. researchgate.netresearchgate.net

Construction of Chiral Quaternary Centers (e.g., via Spirochromanone Intermediates)

A significant challenge in the synthesis of this compound and related natural products is the construction of the chiral quaternary carbon center. One effective strategy involves the use of spirochromanone intermediates.

In an asymmetric total synthesis of (+)-Blennolide C, a key step is the construction of a spirochromanone containing a chiral quaternary carbon. researchgate.net This is achieved through an aldol (B89426) reaction of o-hydroxyacetophenones with an optically active α-oxygenated cyclohexenone, followed by cyclization under acidic conditions. researchgate.net Oxidative cleavage of the alkene moiety within the spirochromanone intermediate yields a chromanone diester, a crucial precursor for this compound. researchgate.netresearchgate.net This approach has also been applied to the total synthesis of (+)-gonytolide C. researchgate.netresearchgate.net

Another approach utilizes a Wacker-type cyclization of a methoxyphenolic compound to form a chiral chroman with a quaternary stereocenter, achieving high enantioselectivity (>99% ee). researchgate.net This method has been successfully employed in the enantioselective total synthesis of secalonic acid E. researchgate.net Similarly, copper-bis(oxazoline)-catalyzed [4 + 2] cycloaddition reactions can generate oxo-dihydroxanthone adducts with a quaternary stereocenter in high yield and enantiomeric excess. researchgate.net

The strategic use of these intermediates provides a reliable pathway to establish the critical quaternary stereocenter found in this compound and other tetrahydroxanthone mycotoxins. researchgate.net The development of methods for creating remote quaternary stereocenters, those not adjacent to existing functional groups, remains an active area of research. nih.gov

Diastereoselective and Enantioselective Hydroxylation Reactions (e.g., Sharpless Dihydroxylation)

The introduction of hydroxyl groups with specific stereochemistry is another critical aspect of this compound synthesis. Sharpless asymmetric dihydroxylation has proven to be a powerful tool for this purpose. mdpi.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes osmium tetroxide and a chiral quinine (B1679958) ligand to convert an alkene into a vicinal diol with high enantioselectivity. wikipedia.orgorganic-chemistry.org

In the context of Blennolide synthesis, Sharpless dihydroxylation is employed to create chiral diols that serve as key intermediates. mdpi.comresearchgate.net For instance, in the enantioselective synthesis of Blennolide D, a diastereoselective Sharpless dihydroxylation is used to establish the C-4 stereocenter. researchgate.net By carefully selecting the dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based ligands, both syn- and anti-isomers can be prepared with good selectivity. researchgate.net

The reaction is highly site-selective, typically oxidizing the most electron-rich double bond in a molecule. wikipedia.org The commercial availability of premixed reagents, known as AD-mix-α and AD-mix-β, has made this methodology more accessible for the synthesis of chiral diols. wikipedia.orgorganic-chemistry.org

Table 1: Application of Sharpless Dihydroxylation in Natural Product Synthesis

| Natural Product/Intermediate | Key Transformation | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Blennolide D | Diastereoselective dihydroxylation | OsO₄, (DHQ)₂PHAL/(DHQD)₂PHAL | Formation of syn- and anti-diols | researchgate.net |

| Secalonic Acid E | Dihydroxylation | Sharpless Dihydroxylation | Formation of a tetrahydroxanthenone intermediate | researchgate.net |

Vinylogous Conjugate Addition of Butenolides to Chromones

A powerful strategy for constructing the chromanone lactone framework of this compound involves the vinylogous conjugate addition of butenolides to chromones. rsc.orgresearchgate.netresearchgate.netnih.govnih.gov This reaction allows for the direct and stereoselective formation of the key C-C bond between the two heterocyclic systems.

Several catalytic systems have been developed to promote this transformation with high diastereo- and enantioselectivity. A chiral N,N'-dioxide/Sc(III) complex has been shown to be highly effective, affording the desired chromanone lactones in good yields and with excellent enantioselectivity (up to 99% ee). rsc.orgresearchgate.netnih.gov This method has been successfully applied to the concise synthesis of this compound, gonytolide A, C, and G. rsc.orgresearchgate.netnih.gov

Another approach utilizes a Zn-ProPhenol catalyst, which also facilitates the enantio- and diastereoselective 1,4-addition of butenolides to chromones without the need for pre-activation of the butenolide as a siloxyfuran. nih.gov This method is compatible with a variety of substituted chromones. nih.gov Additionally, an Al-Li-BINOL (ALB) complex has been used to catalyze the syn-selective asymmetric vinylogous addition of butenolides to chromones. researchgate.net

The use of siloxyfurans in vinylogous additions to activated benzopyrylium salts represents a "retrobiomimetic" approach to the synthesis of Blennolides B and C. nih.gov This methodology involves a late-stage Dieckmann cyclization to form the tetrahydroxanthone core. nih.gov

Table 2: Catalytic Systems for Vinylogous Conjugate Addition in Chromanone Lactone Synthesis

| Catalyst System | Key Features | Application | Reference |

|---|---|---|---|

| Chiral N,N'-dioxide/Sc(III) complex | High diastereo- and enantioselectivity (up to 99% ee) | Concise synthesis of this compound, gonytolides | rsc.orgresearchgate.netnih.gov |

| Zn-ProPhenol | No pre-activation of butenolide required | Access to natural product analogs | nih.gov |

| Al-Li-BINOL (ALB) complex | syn-selective addition | Synthesis of heterocyclic scaffolds | researchgate.net |

Intramolecular Oxa-Michael Addition Strategies

Intramolecular oxa-Michael addition is a key cyclization strategy employed in the synthesis of the chromanone core of this compound and its analogs. researchgate.netresearchgate.netacs.orgarkat-usa.orgchemrxiv.org This reaction involves the conjugate addition of an internal oxygen nucleophile to an α,β-unsaturated carbonyl system, leading to the formation of the heterocyclic ring.

In a convergent total synthesis of gonytolide C, the core structure is assembled via a Horner–Wadsworth–Emmons (HWE) olefination followed by an intramolecular oxa-Michael addition. researchgate.net This strategy has proven effective for the synthesis of 2,2-disubstituted chromanones. researchgate.net Domino reactions incorporating an oxa-Michael addition have also been developed. For example, a domino vinylogous aldol/oxa-Michael reaction serves as the enantioselective key step in a unified synthetic strategy for diversonol and lachnone C. researchgate.net

The development of catalytic enantioselective intramolecular oxa-Michael reactions is an area of active research. acs.orgchemrxiv.org While challenging due to the lower nucleophilicity of alcohol nucleophiles, bifunctional organocatalysts and chiral potassium catalysts have shown promise in promoting these transformations with high enantioselectivity. acs.orgchemrxiv.org Acid-catalyzed intramolecular oxa-Michael additions, sometimes performed under solvent-free and microwave irradiation conditions, offer an environmentally benign approach to the synthesis of related dihydrofuranones. arkat-usa.org

Formal Syntheses and Unified Synthetic Strategies for this compound and Related Chromanone Lactones

The structural similarities among this compound and other chromanone lactones have led to the development of formal syntheses and unified synthetic strategies that can be adapted to produce multiple members of this natural product family. researchgate.netrsc.orgrsc.org

A formal synthesis of this compound has been achieved as part of a broader synthetic effort that also led to the total synthesis of gonytolides C and G, and lachnone C. rsc.orgrsc.org This strategy relies on a stereoselective aldol reaction between an acetophenone (B1666503) derived from orcinol (B57675) and a butyrolactone containing an α-keto ester, followed by a highly diastereoselective intramolecular cyclization. rsc.orgrsc.org

Unified synthetic strategies often employ a common key intermediate or reaction sequence that can be diversified to access different natural products. For example, a domino vinylogous aldol-oxa-Michael reaction has been used as the enantioselective key step in a unified approach to the asymmetric syntheses of diversonol and lachnone C. researchgate.net The resulting chromone lactones can be further converted to tetrahydroxanthones, like this compound, through a Dieckmann condensation. researchgate.net

Another unified strategy involves a domino Wacker/carbonylation/methoxylation reaction, which has been applied to the enantioselective total syntheses of (-)-Blennolide C and (-)-gonytolide C. researchgate.net These approaches highlight the efficiency of using a common synthetic pathway to access a range of structurally related and biologically active molecules.

Synthesis of Structural Analogs and Modified this compound Derivatives

The synthesis of structural analogs and modified derivatives of this compound is crucial for exploring structure-activity relationships and developing compounds with enhanced or novel biological properties. nih.gov

Synthetic efforts have led to the creation of various analogs, including those with different substitution patterns on the chromanone core and modifications to the lactone ring. For example, modular syntheses have been developed for diversonol-type tetrahydroxanthone mycotoxins, which are structurally related to this compound. nih.govlookchem.com The synthesis of (±)-4-Deoxythis compound via a spirochromanone intermediate has also been reported. researchgate.net

The total synthesis of diversonol and the structural revision of α- and β-diversonolic esters have provided valuable insights into the synthesis of the broader class of molecules to which this compound belongs. nih.gov These studies often involve the development of expedient synthetic strategies for constructing the core molecular architecture. nih.gov

Approaches for Derivatization to Enhance Synthetic Utility

The derivatization of this compound and its synthetic intermediates can enhance their utility, providing access to a wider range of analogs and facilitating the synthesis of more complex molecules. The functional groups present in the this compound scaffold, such as hydroxyl and carbonyl groups, offer multiple sites for chemical modification.

For instance, the hydroxyl group can be acylated or alkylated to introduce different ester or ether functionalities. The carbonyl group of the chromanone ring can potentially be reduced or converted to other functional groups. The lactone ring itself can be opened to provide access to linear derivatives that can be further modified.

The development of robust and selective derivatization methods is essential for creating libraries of this compound analogs for biological screening. These approaches allow for the systematic exploration of how different structural features contribute to the biological activity of this class of compounds.

Synthesis of Dimeric and Monomeric Tetrahydroxanthone Analogs

The structural complexity and significant biological activities of this compound and related tetrahydroxanthone natural products have spurred considerable interest in the development of synthetic methodologies for these compounds and their analogs. Research efforts have focused on the efficient construction of the core tetrahydroxanthone scaffold and the strategic formation of dimeric linkages, leading to a diverse array of both monomeric and dimeric analogs. These synthetic endeavors not only provide access to larger quantities of these natural products for further biological evaluation but also enable the creation of novel derivatives with potentially improved or altered activities.

Key strategies in the synthesis of tetrahydroxanthone analogs include biomimetic approaches, domino reactions, and various coupling methodologies. The modular nature of many of these synthetic routes allows for the variation of substituents on the aromatic and pyran rings, facilitating the exploration of structure-activity relationships.

Dimeric Tetrahydroxanthone Analogs

The synthesis of dimeric tetrahydroxanthones, such as the secalonic acids, has been a significant focus, with the construction of the biaryl bond representing a key challenge. The Porco group has made notable contributions in this area, developing a concise approach to dimeric tetrahydroxanthone natural products. rsc.orgrsc.org Their strategy often involves a "retrobiomimetic" process, beginning with the synthesis of monomeric tetrahydroxanthone units, which are then dimerized. nih.gov

A pivotal method for dimerization is the copper(I)-mediated coupling of complex aryl stannane (B1208499) monomers. rsc.orgcapes.gov.br This approach was successfully employed in the first total syntheses of secalonic acids A and D. rsc.orgcapes.gov.br The synthesis starts with the construction of the monomeric tetrahydroxanthone core, often utilizing a vinylogous addition of a siloxyfuran to a benzopyrylium species. nih.gov Subsequent functionalization, including iodination, sets the stage for the crucial dimerization step.

The Bräse and Nicolaou groups have also achieved the synthesis of various monomeric and homodimeric tetrahydroxanthones, contributing significantly to the field. nih.gov Their work, along with that of Tietze, Kumamoto, and Gao, has expanded the toolbox for constructing these complex molecules. nih.govnih.gov For instance, the Gao group accomplished the first and enantioselective total synthesis of the heterodimeric biaryl antifungal natural product parnafungin A1, employing a Suzuki-Miyaura cross-coupling strategy to form the sterically hindered biaryl core. rsc.orgrsc.org

The synthesis of different linkage variations in dimeric tetrahydroxanthones has also been explored to study their "shapeshifting" properties and the correlation with cytotoxicity. nih.govmdpi.com The Porco group has synthesized 2,4′- and 4,4′-linked variants of secalonic acid A, demonstrating the versatility of their copper-mediated biaryl coupling methodology. nih.govmdpi.com

| Analog | Key Reaction | Monomer Precursor(s) | Yield | Reference |

|---|---|---|---|---|

| Secalonic Acid A | Copper(I)-mediated homodimerization | Aryl stannane of a tetrahydroxanthone monomer | Not specified in abstract | rsc.orgcapes.gov.br |

| Secalonic Acid D | Copper(I)-mediated homodimerization | Aryl stannane of a tetrahydroxanthone monomer | Not specified in abstract | rsc.orgcapes.gov.br |

| Parnafungin A1 | Suzuki-Miyaura cross-coupling | Tetrahydroxanthone monomer and a second aryl partner | 66% (final deprotection) | rsc.orgrsc.org |

| 2,4'-Linked Secalonic Acid A Analog | Copper-mediated biaryl coupling | Unprotected tetrahydroxanthone scaffold | Not specified in abstract | nih.govmdpi.com |

| 4,4'-Linked Secalonic Acid A Analog | Copper-mediated biaryl coupling | Unprotected tetrahydroxanthone scaffold | Not specified in abstract | nih.govmdpi.com |

Monomeric Tetrahydroxanthone Analogs

The synthesis of monomeric tetrahydroxanthone analogs is crucial, as these compounds serve as building blocks for dimeric structures and possess their own interesting biological profiles. Several research groups have developed efficient methods for constructing the tetrahydroxanthone core.

The Bräse group reported a modular synthesis of diversonol-type tetrahydroxanthone mycotoxins, which included the synthesis of this compound (also known as epi-hemirugulotrosin A) and its analogs. organic-chemistry.org Their approach often utilizes a domino oxa-Michael-aldol condensation. rsc.org Similarly, Nicolaou and Li reported total syntheses of diversonol and this compound, which also allowed for the structural revision of α- and β-diversonolic esters. acs.org

The Tietze group developed an enantioselective total synthesis of (–)-blennolide C through a domino-Wacker/carbonylation/methoxylation reaction. researchgate.net This method provides access to the chromane core with high enantioselectivity. researchgate.net Further elaborations, including a diastereoselective Sharpless dihydroxylation, lead to the target molecule. researchgate.net

The Porco group has also contributed significantly to the synthesis of monomeric analogs, including racemic blennolides. nih.gov Their strategy involves a vinylogous addition of siloxyfurans to benzopyrylium species, followed by a Dieckmann-type cyclization to form the dihydro-2H-xanthenone core. nih.gov For example, the Dieckmann cyclization of a chromone lactone precursor using NaH in THF yielded epi-blennolide C in 72% yield. nih.govsogang.ac.kr

Simplified analogs of other complex tetrahydroxanthone natural products, such as the kibdelones, have also been synthesized to probe the structural requirements for their potent anticancer activity. lookchem.com For instance, simplified DEF ring analogs of the kibdelones were accessed through a one-pot oxa-Michael/Friedel–Crafts process. acs.org

| Analog | Key Reaction | Starting Material(s) | Yield | Reference |

|---|---|---|---|---|

| (±)-epi-Blennolide C | Dieckmann cyclization | Chromone lactone | 72% | nih.govsogang.ac.kr |

| (-)-Blennolide C | Domino-Wacker/carbonylation/methoxylation | Phenolic substrate and p-benzoquinone | 62% (for chromane intermediate) | researchgate.net |

| Diversonol | Biomimetic construction | Not specified | Not specified in abstract | nih.gov |

| Simplified Kibdelone Analog (DEF ring) | One-pot oxa-Michael/Friedel–Crafts | Not specified | Not specified in abstract | acs.org |

Analytical Methodologies for Blennolide C Analysis and Research

Chromatographic Separation Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS)) for Isolation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of Blennolide C and its related metabolites from complex fungal extracts. This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.

For the analysis of this compound and other dimeric xanthones, reversed-phase HPLC is commonly employed. nih.gov This involves a non-polar stationary phase (like C18) and a polar mobile phase. A typical method involves a gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with varying polarities. For instance, analyses of fungal extracts containing blennolides have utilized a gradient of acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. researchgate.netdoi.org A common gradient might run from 10% or 50% acetonitrile in water to 90% acetonitrile over a period of 15 to 20 minutes. doi.org

Following separation by LC, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for this class of compounds, as it is a soft ionization technique that minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or other adducts. uab.edu Tandem mass spectrometry (MS/MS) can then be used for quantification, employing modes like Multiple Reaction Monitoring (MRM), which offers high specificity and sensitivity by monitoring a specific fragmentation of the parent ion to a daughter ion. uab.edu This ensures accurate quantification of this compound even in complex biological matrices.

Table 1: Typical Parameters for LC-MS Analysis of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Separates this compound from other metabolites in the extract. |

| Column | Reversed-phase (e.g., C18) | Retains non-polar compounds; suitable for tetrahydroxanthones. |

| Mobile Phase | Acetonitrile and Water (often with 0.1% Formic Acid) | Elutes compounds from the column. Formic acid aids in protonation for MS. |

| Elution | Gradient (e.g., 10-90% Acetonitrile over 20 min) | Allows for the separation of a wide range of compounds with different polarities. doi.org |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the eluted molecules for MS analysis. |

| MS Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio (m/z). |

| Detection Mode | Full Scan, MS/MS, Multiple Reaction Monitoring (MRM) | Provides mass information for identification (Full Scan, MS/MS) and highly specific quantification (MRM). uab.edu |

Advanced Spectroscopic Methods for High-Throughput Identification and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules like this compound. libretexts.org

1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, piecing together the carbon skeleton and the placement of functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the relative stereochemistry of the molecule by measuring the spatial proximity of protons. vulcanchem.comresearchgate.net

Mass Spectrometry (MS) provides the accurate molecular weight and elemental formula of this compound, typically through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in MS/MS spectra can also offer clues to the compound's structure. researchgate.net

Circular Dichroism (CD) Spectroscopy is essential for determining the absolute configuration of chiral molecules. The experimental CD spectrum of this compound is compared with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TDDFT). researchgate.netacs.org A match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry of the compound. researchgate.net

Table 2: Spectroscopic Methods for Structural Analysis of this compound

| Method | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Complete Structure Determination | Atomic connectivity, carbon-hydrogen framework, relative stereochemistry. libretexts.orgresearchgate.net |

| Mass Spectrometry (MS) | Molecular Formula & Fragmentation | Accurate molecular weight, elemental composition (HRMS), structural fragments. vulcanchem.com |

| Circular Dichroism (CD) | Absolute Configuration | Determination of the absolute stereochemistry by comparing experimental and calculated spectra. researchgate.net |

| X-ray Crystallography | 3D Structure Confirmation | Provides the definitive 3D structure and absolute configuration if a suitable single crystal can be obtained. researchgate.netresearchgate.net |

Development of Methods for Comprehensive Metabolomic Analysis of this compound and Co-Metabolites

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system, such as a fungus that produces this compound. kkp.go.id This approach is vital for understanding the biosynthetic pathway of this compound and discovering new, related natural products.

Untargeted metabolomics is often the first step, providing a broad snapshot of all detectable metabolites in a sample. kkp.go.id This typically involves extracting metabolites from the fungal culture, followed by analysis using LC-HRMS. researchgate.net The resulting complex data is then processed using specialized software to detect features (unique m/z and retention time pairs), which are then compared against databases or analyzed manually to tentatively identify compounds. This approach has been used to study the production of xanthone (B1684191) metabolites in fungi by comparing wild-type strains with genetically modified ones, helping to elucidate biosynthetic pathways. doi.org

Targeted metabolomics can then be employed to accurately quantify this compound and a predefined list of its known co-metabolites or biosynthetic precursors. This method offers higher sensitivity and accuracy for the specific compounds of interest.

Table 3: General Workflow for Metabolomic Analysis of this compound Producing Fungi

| Step | Description | Key Techniques |

|---|---|---|

| 1. Sample Preparation | Culturing of the fungus (Blennoria sp.) and extraction of metabolites from the mycelia or culture broth. researchgate.net | Solvent extraction (e.g., with ethyl acetate (B1210297) or methanol). jfda-online.com |

| 2. Data Acquisition | Separation and detection of metabolites in the extract. | LC-HRMS (for untargeted analysis), LC-MS/MS (for targeted analysis). researchgate.net |

| 3. Data Processing | Peak detection, alignment, and deconvolution of the raw data to generate a list of metabolic features. | Specialized software (e.g., MaxQuant, XCMS). nih.gov |

| 4. Metabolite Identification | Comparing the m/z and fragmentation data of detected features against spectral libraries and databases for identification. | MS/MS fragmentation analysis, comparison with authentic standards. |

| 5. Statistical Analysis | Multivariate statistical analysis to identify significant differences in metabolite profiles between different experimental groups. | Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA). jfda-online.com |

Derivatization Strategies for Enhancing Analytical Performance and Stability

Derivatization is a chemical modification of an analyte to alter its physicochemical properties, making it more suitable for a particular analytical method. msstate.edusigmaaldrich.com For this compound and related compounds, derivatization can improve volatility, thermal stability, and chromatographic behavior, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This compound contains multiple hydroxyl (-OH) groups, which are polar and non-volatile, making direct GC analysis challenging. vulcanchem.comSilylation is a common derivatization technique that replaces the active hydrogen in these hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.netsigmaaldrich.com This reaction, often carried out using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility and thermal stability of the molecule, allowing for its analysis by GC-MS. jfda-online.commdpi.com This is a widely practiced technique for the GC-MS based metabolomic analysis of fungal metabolites. jfda-online.comresearchgate.net

Another derivatization strategy involves the introduction of a heavy atom into the molecule. This can facilitate the determination of its absolute configuration by single-crystal X-ray diffraction, a technique that relies on the anomalous scattering of X-rays by heavy atoms to solve the phase problem.

Table 4: Derivatization Strategies for this compound Analysis

| Strategy | Reagent Example | Purpose | Analytical Technique |

|---|---|---|---|

| Silylation | BSTFA, MTBSTFA | Increases volatility and thermal stability by masking polar hydroxyl groups. researchgate.net | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Alkylation | Methyl Chloroformate (MCF) | An alternative to silylation for derivatizing organic acids and amino acids that may be present as co-metabolites. | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Heavy Atom Derivatization | (Not specified) | Facilitates the determination of absolute configuration. | Single-Crystal X-ray Diffraction |

Future Research Directions and Potential Academic Applications of Blennolide C Chemistry

Continued Advancements in Enantioselective and Diastereodivergent Synthesis

The stereochemical complexity of Blennolide C presents a formidable challenge that continues to inspire the development of novel synthetic strategies. A primary goal in the field is the perfection of enantioselective and, more recently, diastereodivergent approaches to the tetrahydroxanthenone core. researchgate.netdp.techresearchgate.net Diastereodivergent synthesis, which allows for the selective preparation of any diastereomer of a product, is particularly valuable for creating a full panel of stereoisomers for in-depth structure-activity relationship (SAR) studies. researchgate.net

Future advancements are expected in several key areas:

Novel Catalytic Systems: The design of new chiral catalysts, including bifunctional organocatalysts and transition metal complexes, will be crucial. ethz.chx-mol.net For instance, domino reactions, such as the enantioselective domino-Wacker/carbonylation/methoxylation, have proven highly effective in establishing the C-4a stereocenter with excellent enantioselectivity. researchgate.netresearchgate.netacs.orgnih.govnih.gov

Diastereoselective Methodologies: Fine-tuning reactions like the Sharpless dihydroxylation has enabled selective access to both syn and anti diol isomers, which are precursors to different blennolide family members. researchgate.net Further development of such substrate- and catalyst-controlled diastereoselective reactions is a key research avenue. researchgate.net

Cascade Reactions: Organocatalytic cascade reactions are emerging as a powerful tool for the rapid assembly of complex polycyclic scaffolds like the tetrahydroxanthenone framework from simple precursors. oaepublish.comresearchgate.net These one-pot transformations build multiple bonds and stereocenters with high efficiency and stereocontrol.

| Synthetic Strategy | Key Features | Representative Application |

| Domino-Wacker/Carbonylation | Sets the C-4a stereocenter with high enantioselectivity using a palladium catalyst and chiral ligands. researchgate.netresearchgate.net | Enantioselective synthesis of (-)-Blennolide C and (-)-Gonytolide C. researchgate.netacs.org |

| Diastereoselective Dihydroxylation | Utilizes Sharpless dihydroxylation with different chiral ligands (DHQ vs. DHQD) to access either syn or anti diol isomers. researchgate.net | Preparation of precursors for both this compound and its epimers. researchgate.net |

| Organocatalytic Cascade | Employs chiral organocatalysts (e.g., quinine-derived squaramide) to initiate a cascade of reactions (e.g., Michael/cyclization) to form the core structure. researchgate.net | Asymmetric synthesis of functionalized tetrahydroxanthenones. ethz.chacs.org |

Exploration of Novel Bioactive Scaffolds within the Blennolide and Tetrahydroxanthenone Family

The tetrahydroxanthenone core is recognized as a "privileged scaffold" in medicinal chemistry, as many natural products containing this motif exhibit significant biological activities, including antibacterial, antifungal, and antitumor properties. acs.orgresearchgate.net this compound and its relatives are part of this broader family, which includes compounds like the secalonic acids. acs.orgnih.gov

Future research will focus on:

Analog Synthesis and SAR Studies: The synthesis of a diverse range of this compound analogs by modifying peripheral functional groups will be essential to delineate the structural requirements for biological activity. chinesechemsoc.org This will guide the design of new compounds with improved potency and selectivity.

Discovery of New Bioactive Dimers: Many related natural products exist as dimers, which often exhibit enhanced or unique biological profiles compared to their monomeric counterparts. researchgate.netnih.gov The synthesis and evaluation of novel dimeric tetrahydroxanthones, inspired by natural products like secalonic acids and gonytolide A, is a promising area for drug discovery. researchgate.netnih.gov

Exploring Isomeric Scaffolds: The investigation of isomeric structures, such as the chromone (B188151) lactones found in paecilin B and gonytolide C, provides another avenue for discovering new bioactive compounds. nih.govresearchgate.net

Development of Chemoenzymatic Synthesis and Engineered Enzymes for this compound Production and Analog Generation

Integrating biocatalysis into the synthesis of complex natural products like this compound offers a sustainable and highly selective alternative to traditional chemical methods. nih.govresearchgate.net

Key future directions include:

Chemoenzymatic Strategies: Combining the power of chemical synthesis with the selectivity of enzymatic transformations can streamline the construction of the blennolide scaffold. researchgate.netkit.edu Enzymes can be used for challenging steps like stereoselective reductions or oxidations.

Enzyme Engineering: The natural enzymes involved in terpenoid biosynthesis often have limitations such as low activity or narrow substrate specificity. nih.gov Protein engineering techniques, including directed evolution and rational design, can be used to create modified enzymes with improved catalytic efficiency, stability, and the ability to accept non-natural substrates, thus enabling the generation of novel blennolide analogs. nih.govresearchgate.netacs.org

Pathway Reconstruction: As the biosynthetic pathway of this compound is elucidated, it may become possible to reconstitute the entire pathway in a heterologous host like Saccharomyces cerevisiae or E. coli. pnas.org This would allow for the microbial production of this compound and its precursors, and engineering these pathways could lead to a diverse array of new compounds. pnas.orgnih.gov

Computational Studies (e.g., DFT) for Understanding Reactivity, Stereoselectivity, and Conformational Properties

Computational chemistry has become an indispensable tool for modern synthetic and medicinal chemistry. For this compound, computational studies, particularly using Density Functional Theory (DFT), are crucial for several areas. acs.org

Anticipated applications include:

Mechanism and Selectivity Prediction: DFT calculations can be used to model the transition states of key reactions in the synthesis of this compound, providing insights into the origins of regio- and stereoselectivity. nih.govsogang.ac.kr This understanding can guide the optimization of reaction conditions and the design of more effective catalysts. acs.org

Conformational Analysis: Understanding the three-dimensional shape and flexibility of this compound is vital for explaining its interaction with biological targets. nih.gov Computational methods, in conjunction with experimental data from NMR spectroscopy, can determine the preferred solution-state conformations of blennolide analogs, aiding in the development of pharmacophore models.

Rationalizing Reaction Outcomes: Computational studies have been successfully used to explain the outcomes of complex reactions, such as the vinylogous addition of siloxyfurans to benzopyryliums, by modeling potential reaction pathways like a Diels-Alder-like transition state. nih.govsogang.ac.kr

Integration of Genomics, Proteomics, and Metabolomics for Comprehensive Biosynthesis Elucidation

A full understanding of how organisms produce this compound requires a systems biology approach, integrating multiple "omics" technologies. nih.govmdpi.com This holistic view can reveal the intricate network of genes, proteins, and metabolites involved in its creation. nih.gov

Future research will likely involve:

Genome Mining: Sequencing the genome of the this compound-producing fungus, Blennoria sp., will allow for the identification of the biosynthetic gene cluster (BGC) responsible for its production. nih.govresearchgate.netnih.gov Tools like antiSMASH can predict BGCs within genomic data. nih.gov

Proteomining and Transcriptomics: Correlating gene expression (transcriptomics) and protein levels (proteomics) with metabolite production can pinpoint the specific genes and enzymes actively involved in the biosynthetic pathway under different conditions. nih.govnsf.gov This "proteomining" approach helps to link genes to functions. nih.gov

Metabolomic Profiling: Advanced analytical techniques like LC-MS and NMR are used to create a comprehensive profile of all the small molecules (the metabolome) in the producing organism. nih.govacs.org This can identify not only the final this compound product but also its biosynthetic precursors and related pathway intermediates, providing a complete picture of the metabolic network. acs.orgscispace.com

The integration of these -omics datasets, sometimes referred to as "metabologenomics," is a powerful strategy for discovering the links between genes, enzymes, and the natural products they synthesize, paving the way for pathway engineering and the discovery of new chemical entities. researchgate.netbig.ac.cn

Q & A

What are the key synthetic strategies for Blennolide C, and how do reaction conditions influence yield and stereochemistry?

This compound's synthesis involves multistep catalytic processes, such as Mn-catalyzed radical hydrofunctionalization of olefins and TPAP/NMO-mediated oxidations . Critical factors include:

- Catalyst selection : Mn(dpm)₃ enables selective oxidation under inert atmospheres (e.g., O₂ in methanol at 50°C) to form intermediates like compound 99 .

- Stereochemical control : Reaction solvents (e.g., CH₂Cl₂/MeCN) and protecting groups dictate stereoselectivity during cyclization steps .

- Yield optimization : Column chromatography and spectroscopic validation (¹H/¹³C NMR, HRMS) are essential for isolating high-purity products .

How can researchers resolve contradictions in reported NMR data for this compound derivatives?

Discrepancies in NMR shifts often arise from solvent effects, impurities, or conformational dynamics. Methodological approaches include:

- Comparative analysis : Use standardized tables (e.g., Gonytolide C vs. This compound ¹³C shifts) to identify anomalous peaks .

- Crystallographic validation : X-ray diffraction (e.g., CCDC 974676) provides unambiguous structural confirmation, resolving ambiguities in NMR assignments .

- Replication : Reproduce synthetic protocols with strict adherence to reported conditions (e.g., anhydrous solvents, inert gas protection) to isolate variables .

What advanced techniques are critical for characterizing this compound’s crystal structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and ω-scan methods to determine lattice parameters (e.g., orthorhombic P212121 space group) .

- Refinement : Apply SHELXS97/SHELXL97 for anisotropic displacement parameters and hydrogen atom placement (riding model with Uiso(H) = 1.2–1.5Ueq(C)) .

- Validation : Cross-check with FTIR and HRMS to confirm molecular integrity post-crystallization .

How can researchers design experiments to address gaps in this compound’s bioactivity studies?

Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Hypothesis-driven assays : Prioritize enzyme inhibition or cytotoxicity screens based on structural analogs (e.g., Gonytolides) .

- Controls : Include positive/negative controls (e.g., known bioactive lactones) and replicate trials to assess statistical significance .

- Data transparency : Publish raw crystallographic data (e.g., CCDC entries) and spectral files for independent verification .

What methodologies mitigate challenges in reproducing this compound syntheses?

- Detailed protocols : Specify catalyst loadings (e.g., 30 mol% Mn(dpm)₃), reaction times, and purification steps (e.g., silica gel chromatography) .

- Error analysis : Quantify uncertainties in yield calculations and spectroscopic measurements (e.g., ±0.01 ppm for NMR) .

- Collaborative verification : Share intermediates with independent labs to confirm reproducibility, as seen in multi-center studies .

How do alternative catalytic systems (e.g., I₂ vs. Mn) impact this compound’s synthetic efficiency?

- Iodine catalysis : Enables Michael additions with FOTMS for (±)-Blennolide C, offering shorter routes but lower enantioselectivity .

- Metal catalysts : Mn and Pd systems provide higher stereocontrol but require stringent anhydrous conditions .

- Trade-offs : Compare turnover numbers, environmental toxicity, and scalability using life-cycle assessments (LCAs) .

What statistical tools are recommended for analyzing this compound’s spectroscopic data?

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish spectral outliers in large datasets .

- Error bars : Calculate standard deviations for replicated NMR integrals or HPLC peak areas .

- Software : Use Bruker TopSpin for NMR processing and Olex2 for crystallographic refinements .

How can researchers ethically incorporate this compound data from prior studies?

- Copyright compliance : Adhere to journal policies (e.g., Cambridge English guidelines) when reproducing figures or tables .

- Attribution : Cite primary sources for synthetic routes and bioactivity claims, avoiding secondary summaries .

- Data sharing : Deposit raw data in repositories like Zenodo or CCDC to enhance transparency .

What strategies validate this compound’s purity in heterogeneous reaction mixtures?

- Chromatographic profiling : Use HPLC-DAD/ELSD to detect impurities below 1% .

- Melting point analysis : Compare observed values (e.g., 293 K) with literature data to identify polymorphs .

- Elemental analysis : Confirm C/H/O ratios within ±0.3% of theoretical values .

How should conflicting bioactivity results between this compound and analogs be interpreted?

- Structure-activity relationships (SAR) : Map functional groups (e.g., lactone rings) to activity using QSAR models .

- Dose-response curves : Assess EC₅₀ differences across cell lines (e.g., cancer vs. normal) .

- Confounding variables : Control for solvent effects (DMSO vs. ethanol) in in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.